Butyl (1-methyl-2-pyrrolidinyl)acetate

Description

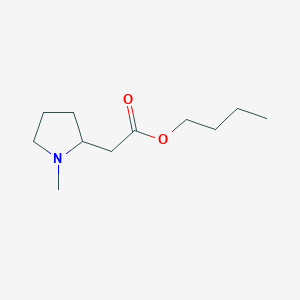

Structure

2D Structure

3D Structure

Properties

CAS No. |

196206-46-9 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

butyl 2-(1-methylpyrrolidin-2-yl)acetate |

InChI |

InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)9-10-6-5-7-12(10)2/h10H,3-9H2,1-2H3 |

InChI Key |

DDOKJYBDDYKGIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC1CCCN1C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 1 Methyl 2 Pyrrolidinyl Acetate and Analogous Structures

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine scaffold is a common motif in numerous natural products and pharmaceuticals, leading to the development of diverse and sophisticated synthetic methods. rsc.orgmdpi.com

Cycloaddition Reactions in Pyrrolidine Synthesis (e.g., 1,3-Dipolar Cycloaddition of Azomethine Ylides)

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgnih.gov This reaction involves a 1,3-dipole (the azomethine ylide) reacting with a dipolarophile (typically an alkene) to form a five-membered heterocyclic ring in a single step, often with high control over regioselectivity and stereoselectivity. nih.govnih.gov

Azomethine ylides are transient, highly reactive intermediates that can be generated in situ through various methods, such as the thermal or photochemical ring-opening of aziridines, or more commonly, by the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com For instance, the reaction of sarcosine (B1681465) (N-methylglycine) with an aldehyde generates a non-stabilized azomethine ylide, which can be trapped by a suitable alkene to yield a substituted pyrrolidine. mdpi.com

The versatility of this method allows for the creation of complex pyrrolidine structures by varying the components of the reaction. nih.govacs.org The choice of the amino acid, aldehyde, and dipolarophile dictates the substitution pattern of the final product. Catalytic asymmetric versions of this reaction, often employing chiral metal complexes, have become a cornerstone for producing enantiomerically enriched pyrrolidines. rsc.orgnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis This table is interactive and allows for sorting and filtering of data.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Glycine derivatives | Maleimides | Decarboxylative cycloaddition | Tetracyclic pyrrolizidines | mdpi.com |

| Imino-esters | Electron-deficient alkenes | KF/Al2O3 | Polysubstituted pyrrolidines | nih.gov |

| Amides/Lactams | Electron-deficient alkenes | Iridium complex (reductive) | Functionalized pyrrolidines | nih.govacs.org |

| L-proline esters & Aldehydes | Aldehydes | Thermal | Bicyclic oxazolidines | mdpi.com |

| Isatin & Secondary amino acids | 5-Arylidene thiazolidine-2,4-diones | Nanocatalyst | Spirocyclic pyrrolidines | nih.gov |

Stereoselective Approaches to Optically Active Pyrrolidine Cores (e.g., from L-Proline Derivatives)

Achieving specific stereochemistry is critical in the synthesis of bioactive molecules. The use of chiral starting materials is a common strategy to produce optically active pyrrolidine cores. L-proline, a naturally occurring amino acid with a defined stereocenter, is an exceptionally popular and versatile building block for this purpose. mdpi.comresearchgate.net

Syntheses starting from L-proline or its derivatives, such as prolinol, take advantage of the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. researchgate.netnih.gov For example, (S)-prolinol can be protected and then chemically modified to introduce various substituents at different positions on the pyrrolidine ring while retaining the original stereochemistry. google.com The functional groups of L-proline (the carboxylic acid and the secondary amine) provide convenient handles for extensive chemical manipulation, allowing for the synthesis of a wide array of complex pyrrolidine-containing drugs and precursors. mdpi.comnih.gov

Table 2: Stereoselective Synthesis Strategies for Pyrrolidine Cores This table is interactive and allows for sorting and filtering of data.

| Chiral Precursor | Key Transformation | Product Example | Key Feature | Reference |

|---|---|---|---|---|

| L-proline | Reduction (LiAlH4) | (S)-Prolinol | Starting material for drugs like Avanafil | researchgate.netnih.gov |

| Boc-protected trans-4-hydroxy-L-proline | Oxidation and further modification | Precursors for Grazoprevir and Voxilaprevir | Utilizes existing ring functionality | mdpi.comnih.gov |

| (S)-prolinol | Protection, mesylation, reduction | (R)-2-Methylpyrrolidine | Inversion of stereocenter via functional group manipulation | google.com |

| L-proline | 1,3-dipolar cycloaddition with isatin | Spirocyclic pyrrolizidines | Catalyst directs diastereoselectivity | nih.govrsc.org |

N-Alkylation and N-Methylation Strategies for Pyrrolidine Nitrogen

The introduction of an alkyl group, specifically a methyl group, onto the pyrrolidine nitrogen is a key step in forming the "(1-methyl-2-pyrrolidinyl)" portion of the target molecule. N-alkylation of secondary amines like pyrrolidine is a standard transformation. organic-chemistry.org

Common methods include reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Bases such as potassium carbonate (K2CO3) or triethylamine (B128534) are frequently used in a suitable solvent like DMF or acetonitrile (B52724). organic-chemistry.orgresearchgate.net

Another powerful method is reductive amination. This involves treating the secondary amine with an aldehyde (formaldehyde for methylation) in the presence of a reducing agent. The amine and aldehyde first form an unstable iminium ion, which is then immediately reduced in situ to the tertiary amine.

For the synthesis of N-methyl-2-pyrrolidone, a related structure, a common industrial method involves the condensation of γ-butyrolactone with methylamine (B109427) at high temperature and pressure. chemicalbook.com While this forms a pyrrolidone ring, the N-methylation principle via reaction with an amine is a core concept.

Table 3: N-Alkylation Methods for Pyrrolidine and Related Heterocycles This table is interactive and allows for sorting and filtering of data.

| Substrate | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrrolidine | Alkyl bromides | K2CO3, DMF | N-Alkyl pyrrolidine | researchgate.net |

| Glutamic Acid | C3–C5 Carbonyls | Pd-catalyzed reductive N-alkylation | N-alkylated glutamic acid derivatives | rsc.org |

| Pyrrole (B145914) | Alkyl halides | K2CO3, DMF | N-Alkyl pyrroles | organic-chemistry.org |

| Pyrrolidine | Dimethyl sulfate | Base (K2CO3 or Et3N), Acetone | N-Methyl pyrrolidine | researchgate.net |

Esterification and Acetate (B1210297) Group Introduction

The final stage of the synthesis involves creating the ester linkage to attach the butyl acetate side chain to the pyrrolidine core at the C2 position.

Fischer Esterification and Alternative Methods for Butyl Acetate Synthesis

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. chegg.com To synthesize butyl acetate, acetic acid is reacted with n-butanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). alfredstate.edu

The reaction is an equilibrium process. scribd.com To drive the reaction towards the product side and achieve a high yield, the equilibrium can be shifted by either using an excess of one of the reactants (typically the less expensive one) or by removing one of the products (usually water) as it forms. scribd.com A common laboratory and industrial technique for water removal is the use of a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. scribd.com Alternative catalysts, such as solid acid resins (e.g., Dowex), can also be used to simplify product purification. scribd.com

Other methods for forming esters include the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. scribd.com

Table 4: Conditions for Fischer Esterification of Butyl Acetate This table is interactive and allows for sorting and filtering of data.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Acetic Acid | n-Butanol | H2SO4 (mineral acid) | Heat | Classic, reversible equilibrium | chegg.comalfredstate.edu |

| Acetic Acid | n-Butanol | Dowex 50 (ion-exchange resin) | Heat, Dean-Stark trap | Heterogeneous catalyst, water removal | scribd.com |

| Acetic Acid | 1-Methoxy-2-propanol | Amberlyst-35 (ion-exchange resin) | 353 K | High yield with excess acid | mdpi.com |

| Acetic Acid | n-Amyl alcohol | Amberlyst-36 (ion-exchange resin) | Batch reactor, various temps | Kinetic study | researchgate.net |

Direct Esterification of (1-methyl-2-pyrrolidinyl)acetic Acid Derivatives

The final step in the synthesis of Butyl (1-methyl-2-pyrrolidinyl)acetate is the direct esterification of a (1-methyl-2-pyrrolidinyl)acetic acid precursor with n-butanol. This reaction follows the same principles as the Fischer esterification described above. mdpi.com

The (1-methyl-2-pyrrolidinyl)acetic acid is heated with n-butanol in the presence of an acid catalyst. Given the presence of the basic nitrogen atom in the pyrrolidine ring, a sufficient amount of acid catalyst must be used to both protonate the ring nitrogen and catalyze the esterification. Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acid chloride, which would then react readily with n-butanol to form the final ester product without the need for an acid catalyst.

Transesterification Approaches

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. masterorganicchemistry.com This process is typically achieved by reacting an ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is reversible, and to drive it towards the desired product, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.com

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a series of proton transfers, and subsequent elimination of the original alcohol. masterorganicchemistry.com Basic conditions, on the other hand, utilize an alkoxide nucleophile that attacks the ester's carbonyl carbon in a two-step addition-elimination sequence. masterorganicchemistry.com

While direct synthesis of this compound via transesterification is not extensively documented in the provided literature, the principles can be applied. For instance, a precursor like methyl (1-methyl-2-pyrrolidinyl)acetate could be reacted with butanol under acidic or basic catalysis to yield the target butyl ester. Intramolecular transesterification is also a powerful variant of this reaction, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.comthieme-connect.de This highlights the versatility of transesterification in modifying ester functionalities within complex molecules.

Multi-Component Reaction Strategies for Pyrrolidine-Acetate Constructs

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer significant advantages in terms of efficiency and molecular complexity generation. nih.gov Several MCRs are employed for the synthesis of highly substituted pyrrolidine rings.

One of the most powerful methods for pyrrolidine synthesis is the [3+2] dipolar cycloaddition of azomethine ylides. acs.org These ylides, which can be generated from the condensation of an aldehyde and an amine, react with alkenes (dipolarophiles) to construct the five-membered pyrrolidine ring with control over up to four new stereocenters. acs.org Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams provides a general route to a wide range of structurally diverse and highly functionalized pyrrolidines. acs.org

Another relevant strategy is the Hantzsch pyrrole synthesis, a three-component reaction between a primary amine, a β-dicarbonyl compound, and an α-haloketone. nih.gov While this yields a pyrrole, a related heterocyclic structure, modifications and subsequent reduction steps could potentially lead to the desired pyrrolidine core. Dirhodium(II) salts have also been shown to catalyze a three-component assembly of an imine, diazoacetonitrile, and an alkyne to produce substituted pyrroles. nih.gov These MCRs represent a highly convergent approach to building complex pyrrolidine and pyrrole structures, which can be precursors to compounds like this compound. nih.govnih.gov

Table 1: Examples of Multi-Component Reactions for Pyrrolidine/Pyrrole Synthesis

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Amides, Conjugated Alkenes | Vaska's Complex [IrCl(CO)(PPh₃)₂] | Substituted Pyrrolidines | acs.org |

| Hantzsch Pyrrole Synthesis | Primary Amines, β-Dicarbonyls, α-Haloketones | None (or base) | Substituted Pyrroles | nih.gov |

| Three-Component Assembly | Imines, Diazoacetonitrile, Alkynes | Dirhodium(II) salts | Substituted Pyrroles | nih.gov |

| Catalytic Stereoselective Synthesis | Aldehydes, Aniline Compounds | Not specified | cis-4,5-disubstituted pyrrolidinones | nih.gov |

Synthetic Route Optimization and Yield Enhancement

Optimizing a synthetic route is essential for making a process viable, scalable, and cost-effective. This involves systematically adjusting various reaction parameters to maximize product yield and purity while minimizing reaction time and waste.

In catalytic esterification, key parameters that are often optimized include reaction temperature, reaction time, the molar ratio of reactants, and catalyst dosage. acs.org For the synthesis of esters using the ionic liquid 2-HEAS, a detailed study of these parameters was crucial in achieving high conversion rates. acs.org Similarly, in the industrial synthesis of N-Methyl-2-pyrrolidone (NMP) from γ-butyrolactone and methylamine, using a large excess of methylamine is a key strategy to drive the reaction to completion, which simplifies the subsequent purification process since the boiling points of the product and starting material are very close. chemicalbook.com

Advanced Spectroscopic and Chromatographic Characterization of Butyl 1 Methyl 2 Pyrrolidinyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Butyl (1-methyl-2-pyrrolidinyl)acetate, the spectrum would exhibit characteristic signals for the butyl chain, the N-methyl group, and the protons on the pyrrolidinyl ring. The protons on the butyl group would appear as a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, and another multiplet for the methylene group next to the ester oxygen. The N-methyl group would present as a distinct singlet. The protons on the pyrrolidinyl ring, particularly the one at the chiral center (C2), would show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show 11 distinct signals, corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group at the downfield region (typically ~170 ppm), the carbons of the butyl chain, the carbons of the pyrrolidinyl ring, and the N-methyl carbon. hmdb.ca The chemical shifts are influenced by the electronegativity of nearby atoms, such as the oxygen of the ester and the nitrogen of the pyrrolidine (B122466) ring. youtube.com

Predicted NMR Data for this compound

The following table presents predicted chemical shifts based on the analysis of similar structural motifs.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~172 |

| Pyrrolidinyl-CH | Multiplet | ~65 |

| O-CH₂ (Butyl) | Triplet | ~64 |

| N-CH₂ (Pyrrolidinyl) | Multiplet | ~57 |

| Pyrrolidinyl-CH₂ | Multiplet | ~55 |

| N-CH₃ | Singlet | ~42 |

| Butyl-CH₂ | Multiplet | ~31 |

| Acetate-CH₂ | Multiplet | ~30 |

| Pyrrolidinyl-CH₂ | Multiplet | ~22 |

| Butyl-CH₂ | Multiplet | ~19 |

| Butyl-CH₃ | Triplet | ~14 |

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguous signal assignment.

COSY would establish proton-proton coupling networks, connecting adjacent protons within the butyl chain and the pyrrolidinyl ring.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections.

HMBC would reveal long-range correlations (over 2-3 bonds) between protons and carbons, which is vital for piecing the structure together, for instance, by showing a correlation from the O-CH₂ protons of the butyl group to the ester carbonyl carbon. The use of a DMSO-d₆ and pyridine-d₅ solvent system can enhance the resolution and intensity of 2D NMR spectra for complex molecules. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The nominal molecular weight of this compound is 199.29 g/mol . sigmaaldrich.com

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique ideal for this compound. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 200.3. ESI-MS/MS experiments can be performed to induce fragmentation of this parent ion, yielding structural information. asianpubs.org Common fragmentation pathways could include the neutral loss of butene or butanol and cleavage of the pyrrolidine ring.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental formula. For the [M+H]⁺ ion of C₁₁H₂₁NO₂, the calculated exact mass is 200.1645, which would be compared against the experimentally measured value to confirm the molecular formula with high confidence.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. The compound would first be separated on a GC column, and its retention time would be determined. Upon entering the mass spectrometer, electron ionization (EI) would cause fragmentation. The resulting mass spectrum would display a molecular ion peak (m/z 199), if stable enough, along with a series of fragment ions. Characteristic fragments would likely include ions corresponding to the loss of the butyl group (m/z 142), the butoxy group (m/z 126), and a prominent fragment representing the N-methyl-pyrrolidinyl moiety (m/z 84). Analysis of related compounds like methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate by GC-MS provides a reference for expected fragmentation behavior. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key expected absorption bands are:

A strong, sharp absorption band around 1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of the ester group.

C-O stretching vibrations associated with the ester linkage in the 1250-1150 cm⁻¹ region.

C-H stretching vibrations from the alkyl groups (pyrrolidine, butyl, and methyl) just below 3000 cm⁻¹ .

C-N stretching vibrations from the tertiary amine within the pyrrolidine ring, typically appearing in the fingerprint region. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common technique used for such analyses. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound lacks an extended system of conjugated pi-bonds, so it is not expected to absorb significantly in the visible range. The primary chromophores are the ester carbonyl group and the non-bonding electrons on the nitrogen and oxygen atoms. These typically result in weak absorptions in the short-wavelength UV region, likely with a λₘₐₓ below 220 nm. The spectrum of a related compound, 1-methyl-2-pyrrolidinone, shows absorption in this region of the UV spectrum. nist.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic methods are fundamental for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing the purity of non-volatile or thermally sensitive compounds. A common method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer. Detection could be achieved using a UV detector set to a low wavelength (e.g., 210 nm) or, for greater specificity, a mass spectrometer (LC-MS). bldpharm.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a non-polar or medium-polarity stationary phase). The components separate based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is typically used for quantification, providing a purity assessment based on the relative peak areas. sigmaaldrich.com

Chiral Analysis for Enantiomeric Purity (e.g., Chiral HPLC)

The presence of a stereocenter at the C2 position of the pyrrolidinyl ring means that this compound exists as a pair of enantiomers (R and S). Chiral analysis is essential to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral HPLC: Chiral High-Performance Liquid Chromatography is the predominant method for this purpose. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. gcms.cz This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks. The development of a chiral separation method often involves screening various types of chiral columns and mobile phases to achieve baseline resolution of the enantiomers. koreascience.kr

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimental results are compared with the theoretically calculated values based on the molecular formula (C₁₁H₂₁NO₂) to confirm the compound's elemental composition.

Theoretical vs. Experimental Composition

Interactive Table: Elemental Analysis Data

| Element | Theoretical Mass % (for C₁₁H₂₁NO₂) | Experimental Mass % |

| Carbon (C) | 66.29% | (Value to be determined) |

| Hydrogen (H) | 10.62% | (Value to be determined) |

| Nitrogen (N) | 7.03% | (Value to be determined) |

| Oxygen (O) | 16.06% | (Typically by difference) |

A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and assigned molecular formula of the synthesized compound. gcms.cz

Computational Chemistry and Molecular Modeling of Butyl 1 Methyl 2 Pyrrolidinyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity (DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For derivatives of pyrrolidine (B122466), DFT methods like B3LYP with basis sets such as 6-31G* or aug-cc-pVTZ are commonly used to predict molecular properties. capes.gov.brresearchgate.net These calculations provide crucial data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For pyrrolidine-containing compounds, the nitrogen atom and the carbonyl oxygen of the ester group are typically regions of high electron density, influencing the molecule's electrostatic potential and sites susceptible to electrophilic attack. researchgate.net

DFT studies on related N-substituted pyrrolidines and acetate (B1210297) esters allow for the prediction of key electronic descriptors for Butyl (1-methyl-2-pyrrolidinyl)acetate. capes.gov.brresearchgate.net These descriptors are vital for understanding its reactivity and for parameterizing more complex simulations like molecular dynamics.

Table 4.1.1: Predicted Electronic Properties of Pyrrolidine Derivatives from DFT Studies This table presents typical values for pyrrolidine-related structures, illustrating the data obtainable through DFT calculations. The values are illustrative for this compound based on analogous compounds.

| Molecular Property | Predicted Value Range | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.0 to +2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.0 to 9.0 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 1.5 to 3.0 D | Measures overall polarity, affecting solubility and intermolecular interactions |

Conformational Analysis and Energy Landscapes

The pyrrolidine ring is not planar and exists in a state of "pseudorotation," rapidly interconverting between various puckered conformations, most commonly described as 'envelope' and 'twist' forms. nih.gov The substituents on the ring significantly influence which conformation is energetically favored. The motional restrictions of the proline pyrrolidine ring, for instance, allow it to act as a turn-inducer in peptides and proteins. nih.gov

For this compound, the key conformational features include the puckering of the pyrrolidine ring and the rotation around the single bonds of the acetate and butyl side chains. The substitution at the C2 position is critical in determining the ring's preferred pucker. It has been shown that substituents can lock the ring into specific conformations. nih.gov For example, a bulky tert-butyl group at the C4 position of proline strongly favors a pseudoequatorial orientation, which in turn dictates the ring's puckering. nih.gov

Computational methods can map the potential energy surface of the molecule by systematically rotating its dihedral angles. This analysis reveals the low-energy conformers and the energy barriers between them, which is essential for understanding how the molecule might adapt its shape to bind to a biological target.

Table 4.2.1: Predominant Pucker Modes of the Pyrrolidine Ring Based on general principles of substituted pyrrolidines.

| Pucker Type | Description | Influence of Substituents |

| Envelope (Cs symmetry) | Four atoms are coplanar, and the fifth is out of the plane. | The position of the out-of-plane atom is influenced by the steric and electronic nature of substituents. |

| Twist (C2 symmetry) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Often an intermediate between two envelope forms, its stability is highly sensitive to substitution patterns. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time, providing insights that are inaccessible through static models. plos.org By simulating the motion of this compound in a solvent environment (typically water), MD can explore its conformational landscape and interactions with solvent molecules. plos.orgyoutube.com

An MD simulation would reveal how the flexible butyl acetate side chain moves relative to the more constrained pyrrolidine ring. It also allows for the calculation of properties like the solvent-accessible surface area (SASA) and the radius of gyration, which describe the molecule's compactness and shape in solution. nih.govmdpi.com These simulations are crucial for understanding how the molecule behaves in a physiological environment and for identifying the most stable and frequently occurring conformations that might be responsible for its biological activity. The interactions between the ligand and protein can be explored to assess the stability of the complex. mdpi.com

Ligand-Based and Structure-Based Design Principles Applied to Pyrrolidine Scaffolds

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.gov This makes it a valuable starting point for both ligand-based and structure-based drug design.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods use a set of known active molecules to build a pharmacophore model. This model defines the essential steric and electronic features required for activity. For pyrrolidine-containing compounds, key pharmacophoric features often include the nitrogen atom as a hydrogen bond acceptor or a basic center, and the substituents providing steric bulk and further interaction points. nih.gov

Structure-Based Design: When the 3D structure of a target protein is available, structure-based design involves docking the ligand into the active site to predict its binding mode and affinity. The pyrrolidine scaffold, with its defined stereochemistry and conformational rigidity, can be used to orient substituents into specific pockets of a binding site, thereby optimizing interactions. acs.org The development of pyrrolidine-derived inhibitors for kinases like LRRK2 has successfully used surrogate protein structures to guide the optimization process, demonstrating the power of this approach. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. mdpi.comyoutube.com

For pyrrolidine-containing compounds, a QSAR study would begin by calculating a range of molecular descriptors for each molecule in a dataset. nih.govnih.gov These descriptors can be electronic (e.g., partial charges, dipole moment from DFT), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a mathematical model correlating these descriptors with the observed activity. nih.govnih.gov

Successful QSAR models have been developed for various pyrrolidine derivatives, such as antiarrhythmic agents, where descriptors related to molecular shape and electronic properties were found to be critical for activity. nih.govnih.gov Such models provide valuable guidance for designing new derivatives of this compound with potentially enhanced activity.

Table 4.5.1: Common Descriptors in QSAR Models for Pyrrolidine Scaffolds This table lists descriptors frequently found to be significant in QSAR studies of pyrrolidine-containing molecules.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energies, Mulliken Charges | Relate to the molecule's ability to participate in electronic interactions and chemical reactions. capes.gov.br |

| Steric/Geometrical | Molecular Volume, Surface Area, Radius of Gyration | Describe the size and shape of the molecule, which is crucial for fitting into a binding site. nih.govmdpi.com |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantify molecular branching and complexity, often correlating with physical properties. nih.gov |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Predict absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov |

In Vitro Biological Investigations of Butyl 1 Methyl 2 Pyrrolidinyl Acetate

Enzyme Inhibition Assays (e.g., Sphingosine (B13886) Kinase Inhibition)

No public data from in vitro assays assessing the inhibitory effects of Butyl (1-methyl-2-pyrrolidinyl)acetate on enzymes such as sphingosine kinase or others were found.

Antioxidant Activity Assessment (e.g., DPPH, FRAP assays)

There are no available studies that have evaluated the antioxidant potential of this compound using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay.

Antiproliferative and Cytotoxicity Studies in Cell Lines (In Vitro)

A review of the literature did not yield any studies on the antiproliferative or cytotoxic effects of this compound against any cancer or normal cell lines.

Antimicrobial Activity Against Select Microbial Strains (In Vitro)

Specific data on the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against bacterial or fungal strains are not present in published literature.

Molecular Docking and Binding Affinity Predictions with Biological Targets

No computational or experimental studies, such as molecular docking simulations, that predict or confirm the binding affinity of this compound to any biological targets have been published.

Investigation of Biological Mechanisms at the Cellular and Molecular Level (In Vitro)

There is no information available regarding the investigation of the cellular or molecular mechanisms of action for this compound.

Chemical Reactivity and Transformation Studies of Butyl 1 Methyl 2 Pyrrolidinyl Acetate

Hydrolysis Kinetics and Mechanisms of the Ester Bond

The ester linkage in Butyl (1-methyl-2-pyrrolidinyl)acetate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process would yield butanol and (1-methyl-2-pyrrolidinyl)acetic acid.

The mechanism of ester hydrolysis is well-established. ias.ac.innih.gov Under basic conditions, it typically proceeds through a nucleophilic acyl substitution pathway. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the butoxide leaving group to form a carboxylic acid, which is subsequently deprotonated in the basic medium.

Acid-catalyzed hydrolysis also involves a nucleophilic attack on the carbonyl carbon, but in this case, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to a tetrahedral intermediate. Following proton transfer and elimination of butanol, the carboxylic acid is formed. ias.ac.in

Table 1: General Factors Influencing Ester Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases at high and low pH | Catalysis by H+ and OH- ions. chemrxiv.org |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. youtube.com |

| Steric Hindrance | Decreases with increased steric bulk near the carbonyl group | Hinders the approach of the nucleophile to the carbonyl carbon. |

| Electronic Effects | Electron-withdrawing groups on the acyl side can increase the rate | Increases the electrophilicity of the carbonyl carbon. |

Reactions at the Pyrrolidine (B122466) Nitrogen (e.g., Quaternization, Oxidation)

The nitrogen atom of the pyrrolidine ring in this compound is a tertiary amine and thus a nucleophilic and basic center.

Quaternization:

The lone pair of electrons on the nitrogen atom allows it to react with alkyl halides in a process known as quaternization, which is an SN2 reaction. nih.gov This results in the formation of a quaternary ammonium (B1175870) salt. For example, reaction with an alkyl halide like methyl iodide would yield a pyrrolidinium (B1226570) iodide. The rate and success of quaternization can be influenced by the nature of the alkyl halide and the steric environment around the nitrogen. researchgate.netnih.gov

Table 2: Examples of Quaternization Reactions of N-methylpyrrolidine Derivatives

| Reactant | Quaternizing Agent | Product | Reference |

| N-methyl-2-phenylpyrrolidine | Iodomethane | N-methyl-N-(iodomethyl)-2-phenylpyrrolidinium iodide | researchgate.net |

| N-methyl-2-phenylpyrrolidine | Dimethylsulfate | N-methyl-N-(methyl)-2-phenylpyrrolidinium methylsulfate | researchgate.net |

| 4-pyrrolidino pyridine (B92270) | Butyl iodide | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | nih.gov |

Oxidation:

The nitrogen atom can also undergo oxidation. Oxidation of N-methylpyrrolidine (NMP), a related compound, can lead to the formation of N-methylpyrrolidine N-oxide. nih.gov This transformation is a common metabolic pathway for tertiary amines. nih.gov Studies on the oxidation of N-methylpyrrolidone, the lactam analog, show that under certain conditions, oxidation can lead to ring-opened products or the formation of succinimide (B58015) derivatives. ias.ac.inresearchgate.netresearchgate.net

Reactions at the Pyrrolidine Ring Carbons (e.g., Substitution, Rearrangements)

The saturated carbon atoms of the pyrrolidine ring are generally less reactive than the nitrogen or the ester group. However, under certain conditions, reactions can occur at these positions.

Substitution:

Direct substitution on the pyrrolidine ring is challenging due to the unactivated C-H bonds. However, functionalization can be achieved through various synthetic strategies starting from different precursors. lookchem.comacs.orgacs.orgnih.govnih.govnih.gov For instance, the synthesis of 2-substituted pyrrolidines can be achieved through the cyclization of ω-chloroketones. acs.org

Rearrangements:

Rearrangement reactions of the pyrrolidine ring itself are not common under normal conditions. However, rearrangements can be part of more complex reaction sequences, often involving the formation of reactive intermediates. For example, ring-contraction reactions of pyridines have been used to synthesize pyrrolidine derivatives. nih.govresearchgate.net Ring-opening reactions of aziridinium (B1262131) ions, which are three-membered nitrogen-containing rings, can lead to the formation of substituted acyclic amines, and similar reactivity could be envisaged for strained pyrrolidinium ions. rsc.orgrsc.org

Thermodynamic and Kinetic Stability Studies

The stability of a chemical compound can be considered from both thermodynamic and kinetic perspectives. researchgate.netmdpi.comgcnayanangal.comyoutube.comuniupo.it Thermodynamic stability relates to the energy of the compound relative to its potential degradation products, while kinetic stability refers to the rate at which it decomposes.

For this compound, the primary routes of degradation would likely be hydrolysis of the ester bond and oxidation of the pyrrolidine ring. The stability of the compound will be influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.

While specific thermodynamic and kinetic stability data for this compound are not available, general principles suggest that as an ester, it will be susceptible to hydrolysis, particularly at non-neutral pH. The pyrrolidine ring is a stable saturated heterocycle, but the tertiary amine introduces a site for oxidation.

Degradation Pathways and Product Identification

Based on the reactivity of the functional groups present in this compound, several degradation pathways can be proposed.

The primary degradation pathway is likely to be hydrolysis of the ester bond, yielding butanol and (1-methyl-2-pyrrolidinyl)acetic acid .

Another potential degradation pathway is the oxidation of the pyrrolidine moiety. Drawing an analogy from the oxidative degradation of N-methylpyrrolidone (NMP), which has a similar N-methylpyrrolidine core, several products could be formed. ias.ac.innih.govresearchgate.netresearchgate.net Oxidation can occur at the carbon adjacent to the nitrogen, leading to the formation of lactams or ring-opened products. nih.govresearchgate.net

Table 3: Potential Degradation Products of this compound Based on Analogy with N-Methylpyrrolidone (NMP) Degradation

| Degradation Pathway | Potential Products of this compound | Analogous Products from NMP Degradation | Reference |

| Hydrolysis | Butanol, (1-methyl-2-pyrrolidinyl)acetic acid | Not applicable | chemrxiv.org |

| Oxidation at Nitrogen | Butyl (1-oxide-1-methyl-2-pyrrolidinyl)acetate | N-methylpyrrolidine N-oxide | nih.gov |

| Oxidation of Pyrrolidine Ring | Butyl (1-methyl-5-oxo-2-pyrrolidinyl)acetate | N-methylsuccinimide, 5-hydroxy-N-methylpyrrolidone | ias.ac.inresearchgate.net |

| Ring Opening | Derivatives of N-methyl-4-aminobutanoic acid | N-methyl-4-aminobutanoic acid | ias.ac.in |

It is important to note that the actual degradation products and their relative abundance would depend on the specific conditions (e.g., temperature, pH, presence of catalysts, and oxidizing agents). researchgate.net

Environmental Fate and Interactions Chemical Perspective of Butyl 1 Methyl 2 Pyrrolidinyl Acetate

Chemical Degradation Pathways in Environmental Matrices (e.g., Hydrolysis, Photolysis)

The abiotic degradation of Butyl (1-methyl-2-pyrrolidinyl)acetate in the environment is primarily governed by hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: The presence of an ester functional group makes this compound susceptible to hydrolysis, a reaction where water cleaves the molecule. libretexts.org This process is catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: In an acidic environment, the ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible and leads to the formation of a carboxylic acid and an alcohol. libretexts.org In the case of this compound, this would yield (1-methyl-2-pyrrolidinyl)acetic acid and butanol.

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521), is used, the hydrolysis reaction goes to completion and produces a carboxylate salt and an alcohol. libretexts.org This process is also known as saponification. libretexts.org For this compound, the products would be the salt of (1-methyl-2-pyrrolidinyl)acetic acid and butanol.

Photolysis: Direct degradation by sunlight (photolysis) is not anticipated to be a significant pathway for this compound. This is because the molecule lacks chromophores that absorb light in the environmentally relevant UV spectrum. However, indirect photolysis can occur. In this process, other substances in the environment, known as photosensitizers, absorb solar energy and produce reactive species that can then degrade the compound. For instance, a study on N-methyl-2-pyrrolidone (NMP), a structurally related compound, showed that its degradation by UV-C photolysis was less than 2%. researchgate.net

| Interactive Data Table: Predicted Abiotic Degradation of this compound |

| Degradation Pathway |

| Hydrolysis |

| Direct Photolysis |

| Indirect Photolysis |

Potential for Biodegradation by Microorganisms (Chemical Aspects)

The chemical structure of this compound suggests it is potentially biodegradable by environmental microorganisms.

The ester linkage is susceptible to attack by microbial esterase enzymes, which would hydrolyze the compound into (1-methyl-2-pyrrolidinyl)acetic acid and butanol. Butanol, a simple alcohol, is readily biodegradable. The biodegradability of the resulting N-heterocyclic acetic acid derivative is less certain and would depend on the specific microbial populations present.

Research on the structurally similar compound N-methyl-2-pyrrolidone (NMP) has shown that it is biodegradable. researchgate.net Studies have identified various bacteria, including Pseudomonas, Rhodococcus, and Rhizobium species, capable of degrading NMP in different water environments. researchgate.net While NMP is biodegradable, the process can be slow and may produce intermediate metabolites. researchgate.net Similarly, the biodegradation of pyridinium-based ionic liquids, which also contain N-heterocyclic rings, has been shown to be influenced by the length of the substituted alkyl chain. researchgate.net

| Interactive Data Table: Predicted Biodegradation of this compound |

| Biodegradation Step |

| Initial Hydrolysis |

| Subsequent Degradation |

Sorption and Mobility in Environmental Compartments

The movement of this compound through soil and sediment is influenced by its tendency to adsorb to solid particles. This sorption is affected by the compound's physicochemical properties and the characteristics of the environmental matrix.

The sorption of organic compounds to soil is often related to their hydrophobicity. However, the mobility of ionizable compounds can be significantly influenced by the pH of the soil and water. The pyrrolidine (B122466) ring in this compound contains a tertiary amine, which can become protonated (positively charged) under acidic to neutral pH conditions. This positive charge would enhance its sorption to negatively charged soil components like clay and organic matter, thereby reducing its mobility.

Studies on other micropollutants have shown that sorption can be rapid and that mobility depends on the specific compound and soil type. sci-hub.se For instance, the sorption of some compounds is strongly influenced by the organic matter content of the soil. sci-hub.se Furthermore, the pH has been shown to have a significant impact on the sorption of certain organic pollutants to microplastics, with a decrease in pH leading to increased sorption for some compounds. mdpi.com

| Interactive Data Table: Factors Influencing Sorption and Mobility |

| Factor |

| Soil Organic Matter |

| Soil pH |

| Clay Content |

Interactions with Environmental Pollutants and Matrices

Once in the environment, this compound can interact with other pollutants and natural components, affecting its fate and the behavior of the interacting substances.

Interaction with Humic Substances: The compound can bind to humic and fulvic acids, which are major components of soil organic matter. This binding can reduce its bioavailability and mobility. Additionally, humic substances can act as photosensitizers, potentially accelerating its indirect photolytic degradation.

Interaction with Other Pollutants: The presence of other organic pollutants can influence the biodegradation of this compound. In some cases, co-metabolism may occur, where microorganisms degrading other substances also degrade the target compound. Conversely, some pollutants may inhibit the microbial activity necessary for its degradation.

Interaction with Microplastics: Emerging research indicates that microplastics can sorb a variety of environmental pollutants. mdpi.com The interaction between this compound and microplastics could influence its transport and bioavailability in aquatic and terrestrial systems. The sorption of chemicals to microplastics can be influenced by factors such as pH. mdpi.com

Future Research Directions and Unexplored Avenues for Butyl 1 Methyl 2 Pyrrolidinyl Acetate

Development of Novel Stereoselective Synthetic Routes

The stereochemistry of the pyrrolidine (B122466) ring significantly influences the biological profile of drug candidates due to different binding modes with enantioselective proteins. researchgate.net Therefore, the development of stereoselective synthetic routes for Butyl (1-methyl-2-pyrrolidinyl)acetate is a critical starting point for future research. The precursor, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, is a commercially available chiral building block. sigmaaldrich.comnih.gov

Future research could explore various established asymmetric synthesis strategies to produce enantiomerically pure this compound. These methods, successful for other pyrrolidine-based compounds, could be adapted and optimized.

Potential Stereoselective Synthetic Approaches:

| Synthetic Strategy | Description | Potential for Adaptation |

| 1,3-Dipolar Cycloaddition | This method involves the reaction of azomethine ylides with dipolarophiles. It has been effectively used to create substituted pyrrolidines with high stereocontrol. nih.gov The reaction between an appropriate azomethine ylide and butyl acrylate (B77674) could be investigated. | |

| Transition Metal-Catalyzed Cyclization | Catalytic methods using palladium, zinc, or manganese have been developed for the synthesis of highly functionalized pyrrolidines from alkynyl amino malonates. europa.eu These could be adapted to create precursors for this compound. | |

| Asymmetric Hydrogenation | The reduction of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, using a chiral catalyst (e.g., Wilkinson's catalyst) can provide high stereoselectivity. mdpi.com | |

| Enzyme-Catalyzed Reactions | Biocatalysis offers a green and highly selective alternative. Lipases or esterases could be screened for the stereoselective acylation of (1-methyl-2-pyrrolidinyl)methanol or the hydrolysis of a racemic ester mixture. |

A key intermediate for many of these routes is N-Methyl-L-prolinol. chemicalbook.com The esterification of this chiral alcohol with butyryl chloride or butanoic anhydride (B1165640) would be a straightforward final step. The challenge lies in developing novel, efficient, and scalable routes to various stereoisomers of the core pyrrolidine structure.

Advanced Mechanistic Studies of Chemical Reactions

Understanding the reaction mechanisms involved in the synthesis and potential reactions of this compound is fundamental for optimizing reaction conditions and predicting product formation.

Areas for Mechanistic Investigation:

Esterification: While seemingly simple, the mechanism of esterification can be studied to maximize yield and purity. In-depth analysis of the catalytic cycle, whether acid or base-catalyzed, could be performed.

Ring-Opening Reactions: N-methyl-2-pyrrolidone (NMP), a related lactam, undergoes ring-opening to 4-methylaminobutyric acid under strong acid or base conditions. Investigating the stability of the pyrrolidine ring in this compound under various pH and temperature conditions would be crucial for understanding its chemical stability.

Oxidation: The oxidation of NMP has been studied, showing that it can be oxidized at the CH2 group adjacent to the nitrogen. nih.govresearchgate.net Mechanistic studies on the oxidation of this compound, potentially initiated by radicals, could reveal its degradation pathways. This is particularly relevant for assessing its stability in biological or environmental systems.

Cycloaddition Reactions: The kinetics and mechanism of 1,3-anionic cycloadditions to form pyrrolidines have been studied, revealing the influence of substituents on reaction rates. researchgate.net Similar studies could be designed for the synthesis of the pyrrolidine core of the target molecule.

Mechanistic studies could employ a combination of experimental techniques (kinetic analysis, isotope labeling) and computational modeling to elucidate transition states and reaction pathways. nih.govacs.org

Targeted Design of Derivatives with Enhanced Activities or Specific Chemical Reactivity

The pyrrolidine scaffold is highly amenable to chemical modification, allowing for the creation of a library of derivatives with potentially enhanced or novel properties. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies are essential to guide the design of these new molecules. nih.govnih.gov

Strategies for Derivative Design:

| Modification Site | Rationale | Potential Derivative Class |

| Ester Chain | Modifying the length and branching of the butyl group can alter lipophilicity, which often correlates with biological activity. | Ethyl, Propyl, Isopropyl, and longer chain alkyl esters. |

| Pyrrolidine Ring | Introducing substituents on the pyrrolidine ring can create new stereocenters and influence binding to biological targets. | Hydroxylated, fluorinated, or alkylated pyrrolidine rings. |

| N-Methyl Group | Replacing the methyl group with other alkyl or aryl groups can impact steric and electronic properties. | N-Ethyl, N-Benzyl, or other N-substituted analogs. |

| Ester Functionality | Replacing the ester with other functional groups like amides, ketones, or ethers would create compounds with different chemical reactivity and potential biological targets. | Amide derivatives, ether analogs. |

For example, the synthesis of 1β-methylcarbapenems containing pyrrolidine moieties has shown that substituents on the pyrrolidine ring significantly affect antibacterial activity. nih.gov Similarly, polyhydroxylated pyrrolidine derivatives have been investigated as dual inhibitors for glucosidase and aldose reductase. nih.gov These findings provide a rationale for creating hydroxylated analogs of this compound.

In-depth Computational Analysis of Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. For this compound, computational analysis can provide insights into its structure, reactivity, and potential biological interactions.

Potential Computational Studies:

Conformational Analysis: The five-membered pyrrolidine ring exists in various envelope and twisted conformations. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to determine the preferred conformations of this compound and its derivatives. researchgate.net Understanding the conformational landscape is crucial as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets.

Molecular Docking: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can help in prioritizing which derivatives to synthesize and test.

QSAR (Quantitative Structure-Activity Relationship): Once experimental data on the biological activity of a series of derivatives is available, QSAR models can be developed to correlate chemical structure with activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

NBO (Natural Bond Orbital) Analysis: NBO analysis can provide detailed information about the electronic structure of the molecule, including hyperconjugative interactions and charge distribution, which can help in understanding its reactivity and stability. mdpi.com

Exploration of Novel In Vitro Biological Activities and Modes of Action

Given the wide range of biological activities exhibited by pyrrolidine derivatives, a broad screening of this compound for various in vitro activities is warranted. frontiersin.orgnih.gov

Potential Areas for Biological Screening:

| Activity | Rationale based on Related Compounds |

| Antimicrobial Activity | Many pyrrolidine derivatives exhibit antibacterial and antifungal properties. frontiersin.orgresearchgate.net For instance, certain 1,3,4-oxadiazole (B1194373) derivatives show strong activity against Staphylococcus aureus. researchgate.net |

| Anticancer Activity | The pyrrolidine scaffold is present in many compounds with antiproliferative effects against various cancer cell lines. nih.gov |

| Enzyme Inhibition | Pyrrolidine derivatives have been shown to inhibit a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and DPP-IV. frontiersin.org |

| Antiviral Activity | A significant number of antiviral drugs, particularly for Hepatitis C, contain a pyrrolidine ring. mdpi.com |

| Central Nervous System (CNS) Activity | The pyrrolidine structure is found in drugs with anticonvulsant, antidepressant, and anticholinergic properties. frontiersin.orgnih.gov |

| Anti-inflammatory Activity | The related solvent, N-methyl-2-pyrrolidone (NMP), has been shown to have anti-inflammatory properties by activating Krüppel-like factor 2 (KLF2). nih.gov |

Initial screening could be performed using high-throughput assays against a panel of cell lines and microbial strains. Any positive hits would then be followed up with more detailed studies to determine the mechanism of action. For example, if antimicrobial activity is observed, studies could be conducted to see if it inhibits bacterial protein synthesis, similar to the pyrrolidine-containing antibiotic Anisomycin. frontiersin.org

Q & A

Q. What are the standard synthetic routes for Butyl (1-methyl-2-pyrrolidinyl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of (1-methyl-2-pyrrolidinyl)acetic acid with butanol under acid catalysis. Optimization involves statistical design of experiments (DoE), such as factorial design, to evaluate parameters like temperature, catalyst loading, and solvent polarity. For instance, full factorial designs can identify interactions between variables, reducing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) further narrow optimal conditions by predicting activation barriers and intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be addressed?

Key techniques include:

- NMR : H and C NMR for structural confirmation (e.g., ester carbonyl signals at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirmation of ester C=O stretching (~1740 cm). Discrepancies (e.g., unexpected peaks) require cross-validation via alternative methods (e.g., X-ray crystallography if crystalline) and purity assessment using HPLC or elemental analysis .

Q. How can solubility and stability be systematically evaluated for this compound in different solvents?

Use a tiered approach:

- Solubility Screening : Test in solvents of varying polarity (e.g., water, DMSO, ethanol) via gravimetric or UV-Vis methods.

- Stability Studies : Monitor degradation under stress conditions (heat, light, pH extremes) using HPLC or GC-MS. Statistical tools like response surface methodology (RSM) can model solubility-stability relationships .

Advanced Research Questions

Q. How can the reaction mechanisms involving this compound in organic transformations be elucidated?

Combine kinetic studies (e.g., rate determination under varying conditions) with computational modeling. For example:

- Density Functional Theory (DFT) : Map potential energy surfaces to identify transition states and intermediates .

- Isotopic Labeling : Track atom-specific pathways (e.g., O in ester groups) using MS or NMR .

Q. What computational strategies are recommended for predicting the reactivity of this compound in catalytic systems?

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to compute electronic properties (e.g., HOMO/LUMO energies) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions .

- QSAR Models : Corrogate substituent effects on reactivity using regression analysis of experimental and computed data .

Q. How can researchers address uncertainties in quantifying this compound in complex biological or environmental matrices?

Implement a multi-faceted approach:

- Internal Standards : Use isotopically labeled analogs (e.g., C-labeled ester) to correct for matrix effects.

- Method Validation : Assess precision, accuracy, and detection limits via spike-recovery experiments .

- Advanced Chromatography : Couple LC-MS/MS with ion mobility spectrometry to resolve co-eluting interferents .

Q. What methodologies are suitable for studying the structure-activity relationships (SAR) of this compound derivatives?

- Systematic Substitution : Synthesize analogs with variations in the pyrrolidine ring or ester chain.

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Molecular Docking : Predict interactions with target proteins using AutoDock or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.